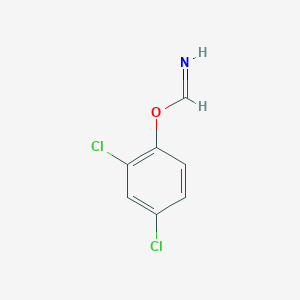

2,4-Dichlorophenyl methanimidate

Description

2,4-Dichlorophenyl methanimidate (C₇H₅Cl₂NO) is an imidate ester derivative featuring a 2,4-dichlorophenyl group. Imidate esters are reactive intermediates widely used in organic synthesis, particularly in the formation of heterocycles and amidines. The 2,4-dichlorophenyl moiety enhances electrophilicity, making the compound valuable in nucleophilic substitution reactions.

Properties

CAS No. |

763891-71-0 |

|---|---|

Molecular Formula |

C7H5Cl2NO |

Molecular Weight |

190.02 g/mol |

IUPAC Name |

(2,4-dichlorophenyl) methanimidate |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-4,10H |

InChI Key |

WZVBTUVYHLWVLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OC=N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorophenyl methanimidate typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine under specific conditions. One common method is the condensation reaction between 2,4-dichlorobenzaldehyde and an amine in the presence of a catalyst, such as an acid or base, to form the methanimidate compound. The reaction conditions, including temperature, solvent, and reaction time, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of 2,4-Dichlorophenyl methanimidate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorophenyl methanimidate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome and product distribution .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated phenols, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

2,4-Dichlorophenyl methanimidate has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichlorophenyl methanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzymatic activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,4-dichlorophenyl methanimidate with three classes of compounds identified in the evidence: organophosphates (e.g., Chlorfenvinfos), phenoxyacetate herbicides (e.g., 2,4-D derivatives), and other dichlorophenyl esters.

Structural and Functional Comparisons

Key Research Findings

- Chlorfenvinfos: A potent organophosphate insecticide with acute neurotoxicity due to acetylcholinesterase inhibition. Its dichlorophenyl group enhances stability and lipid solubility, increasing environmental persistence .

- 2,4-D Derivatives : The dimethylamine salt of 2,4-D exhibits lower volatility and improved solubility compared to ester forms. Its mechanism involves disrupting plant cell growth by mimicking auxin .

- Hypothesized Methanimidate Properties : Unlike Chlorfenvinfos, 2,4-dichlorophenyl methanimidate lacks a phosphate group, likely reducing cholinesterase inhibition. Its reactivity as an imidate ester may make it more suitable for lab synthesis than field applications.

Environmental and Toxicological Profiles

Discussion of Divergences and Limitations

- Evidence Gaps : Direct data on 2,4-dichlorophenyl methanimidate are absent in the provided sources. Comparisons rely on structurally analogous compounds.

- Functional Differences: While Chlorfenvinfos and 2,4-D derivatives are bioactive agents, the methanimidate’s imidate group suggests a non-biological primary role (e.g., synthetic intermediate).

- Toxicity Assumptions: The absence of a phosphate or phenoxyacetic acid group in the methanimidate implies lower acute toxicity compared to Chlorfenvinfos or 2,4-D.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.